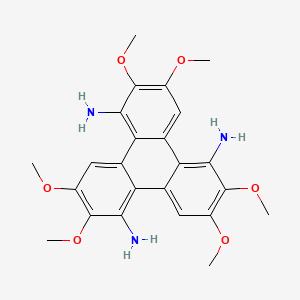
2,3,6,7,10,11-Hexamethoxytriphenylene-1,5,9-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,7,10,11-Hexamethoxytriphenylene-1,5,9-triamine is an organic compound with a polycyclic aromatic hydrocarbon core It is characterized by the presence of six methoxy groups and three amine groups attached to the triphenylene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexamethoxytriphenylene-1,5,9-triamine typically involves multiple steps. One common method includes the anodic treatment of catechol ketals followed by acidic hydrolysis. The electrolysis is conducted in propylene carbonate, which is a safer alternative to toxic and expensive solvents like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory procedures, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce this compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6,7,10,11-Hexamethoxytriphenylene-1,5,9-triamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amine groups can be reduced to form amines with different oxidation states.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
2,3,6,7,10,11-Hexamethoxytriphenylene-1,5,9-triamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials, such as organic semiconductors and liquid crystals
Wirkmechanismus
The mechanism of action of 2,3,6,7,10,11-Hexamethoxytriphenylene-1,5,9-triamine involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can influence the compound’s behavior in biological systems and its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,6,7,10,11-Hexamethoxytriphenylene: Lacks the amine groups but shares the methoxy-substituted triphenylene core.
Hexahydroxytriphenylene: Contains hydroxy groups instead of methoxy groups.
Triphenylene: The parent compound without any substituents.
Eigenschaften
Molekularformel |
C24H27N3O6 |
|---|---|
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
2,3,6,7,10,11-hexamethoxytriphenylene-1,5,9-triamine |
InChI |
InChI=1S/C24H27N3O6/c1-28-13-7-10-16(19(25)22(13)31-4)11-8-14(29-2)24(33-6)21(27)18(11)12-9-15(30-3)23(32-5)20(26)17(10)12/h7-9H,25-27H2,1-6H3 |
InChI-Schlüssel |
BIOYFVFSOFPSGD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)C3=C(C(=C(C=C3C4=C(C(=C(C=C24)OC)OC)N)OC)OC)N)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





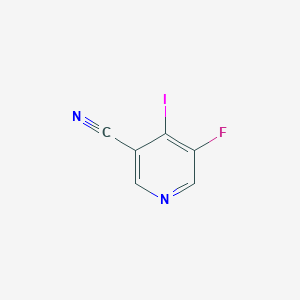


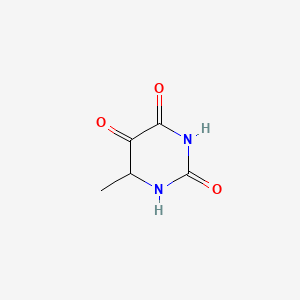
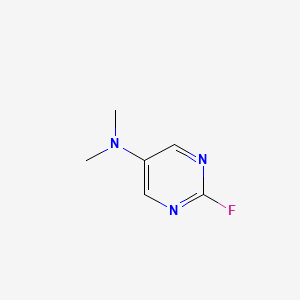

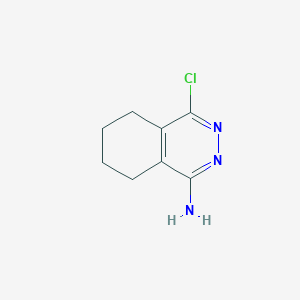

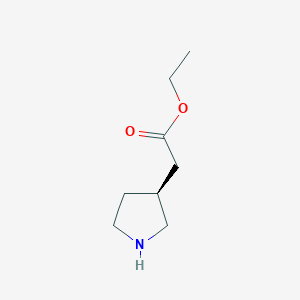

![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13121014.png)
